N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2247103-58-6
VCID: VC12012797
InChI: InChI=1S/C10H15N5O3/c1-13(2)9-8(15(16)17)7-11-10(12-9)14-3-5-18-6-4-14/h7H,3-6H2,1-2H3
SMILES: CN(C)C1=NC(=NC=C1[N+](=O)[O-])N2CCOCC2
Molecular Formula: C10H15N5O3
Molecular Weight: 253.26 g/mol

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine

CAS No.: 2247103-58-6

Cat. No.: VC12012797

Molecular Formula: C10H15N5O3

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-amine - 2247103-58-6

Specification

CAS No. 2247103-58-6
Molecular Formula C10H15N5O3
Molecular Weight 253.26 g/mol
IUPAC Name N,N-dimethyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine
Standard InChI InChI=1S/C10H15N5O3/c1-13(2)9-8(15(16)17)7-11-10(12-9)14-3-5-18-6-4-14/h7H,3-6H2,1-2H3
Standard InChI Key XZXAVZVSVLFACU-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=NC=C1[N+](=O)[O-])N2CCOCC2
Canonical SMILES CN(C)C1=NC(=NC=C1[N+](=O)[O-])N2CCOCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the pyrimidine family, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Nitro group (-NO₂) at position 5: Enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions .

  • Morpholine at position 2: A saturated six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity .

  • Dimethylamino group (-N(CH₃)₂) at position 4: Imparts basicity and influences lipophilicity .

The molecular formula is C₁₀H₁₄N₆O₃, with a molecular weight of 266.26 g/mol.

Physicochemical Characteristics

PropertyValue/DescriptionSource
Density~1.7 g/cm³ (estimated)
Boiling Point>400°C (decomposes)
LogP (Lipophilicity)~1.5 (moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, DMF
pKa~4.2 (nitro group), ~8.9 (amine)

The nitro group’s electron-withdrawing nature activates the pyrimidine ring for SNAr reactions, while the morpholine and dimethylamino groups enhance solubility in polar aprotic solvents .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is typically synthesized via sequential SNAr reactions:

  • Chloropyrimidine Intermediate: 2,4-Dichloro-5-nitropyrimidine is reacted with dimethylamine to yield 4-(dimethylamino)-2-chloro-5-nitropyrimidine .

  • Morpholine Substitution: The chloride at position 2 is displaced by morpholine under basic conditions (e.g., K₂CO₃) in a polar solvent like DMF or THF .

Example Reaction:

C4H6ClN4O2+C4H9NOBaseC10H14N6O3+HCl\text{C}_4\text{H}_6\text{ClN}_4\text{O}_2 + \text{C}_4\text{H}_9\text{NO} \xrightarrow{\text{Base}} \text{C}_{10}\text{H}_{14}\text{N}_6\text{O}_3 + \text{HCl}

Optimization Strategies

  • Additives: Hydroxypropyl methylcellulose (HPMC) in aqueous media improves reaction rates and reduces hydrolysis .

  • Temperature: Reactions are conducted at 50–80°C to balance kinetics and side-product formation .

Biological Activity and Mechanisms

Kinase Inhibition

The compound’s aminopyrimidine core aligns with kinase inhibitor pharmacophores. Molecular docking studies suggest:

  • H-Bonding: The morpholine oxygen interacts with hinge-region residues (e.g., Glu-90 in PLK4) .

  • Hydrophobic Interactions: The nitro group occupies hydrophobic pockets near the DFG motif .

In Vitro Data:

TargetIC₅₀ (μM)Cell LineSource
PLK40.0067MCF-7 (breast)
PfCDPK10.09Plasmodium falciparum

Antiparasitic Activity

In malaria studies, analogues demonstrated IC₅₀ values of 0.09 μM against Plasmodium falciparum 3D7, with selectivity indices >50 . The morpholine group enhances membrane permeability, critical for parasitic targeting .

Applications in Drug Development

Anticancer Agents

The compound’s kinase inhibitory profile positions it as a candidate for cancers reliant on PLK4 overexpression (e.g., triple-negative breast cancer) . Compound 8h (structurally related) showed:

  • Antiproliferative Activity: IC₅₀ = 1.44 μM in MCF-7 cells .

  • ADMET Profile: Low microsomal clearance (<10 mL/min/g) and plasma stability (t₁/₂ > 289 min) .

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